Piroheptine

Description

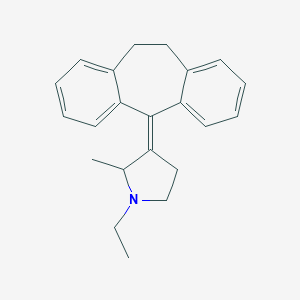

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N/c1-3-23-15-14-19(16(23)2)22-20-10-6-4-8-17(20)12-13-18-9-5-7-11-21(18)22/h4-11,16H,3,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJQZSDCCLDOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=C2C3=CC=CC=C3CCC4=CC=CC=C42)C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16378-22-6 (hydrochloride) | |

| Record name | Piroheptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30864672 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16378-21-5 | |

| Record name | Piroheptine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16378-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piroheptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIROHEPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR6Y753ARL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piroheptine mechanism of action in dopaminergic neurons

An In-depth Technical Guide to the Mechanism of Action of Piroheptine in Dopaminergic Neurons

Abstract

This compound (brand name Trimol) is an antiparkinsonian agent with a unique pharmacological profile, characterized by a dual mechanism of action involving both the dopaminergic and cholinergic systems.[1] This guide provides a detailed examination of this compound's mechanism of action at the molecular and synaptic levels, with a specific focus on its effects within dopaminergic neurons. While this compound is an established therapeutic agent, much of its specific molecular binding data is found in older literature, predating modern high-throughput screening assays. This document synthesizes the known pharmacology of this compound, contextualizes its actions within the pathophysiology of Parkinson's disease, and provides detailed experimental protocols that form the basis for characterizing such a compound in a modern drug development setting. We will explore its role as a dopamine reuptake inhibitor and as an anticholinergic agent, providing a comprehensive framework for understanding its therapeutic utility.

Introduction: The Therapeutic Rationale of this compound in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily defined by the substantial loss of dopaminergic neurons in the substantia nigra pars compacta.[2] This neuronal loss leads to a significant reduction in the neurotransmitter dopamine within the striatum, a key brain region for motor control. The resulting dopamine deficit disrupts the delicate balance of neurotransmission, leading to the cardinal motor symptoms of PD: bradykinesia, rigidity, resting tremor, and postural instability.

A critical, often overlooked, consequence of this dopamine depletion is the functional overactivity of striatal cholinergic interneurons.[2][[“]] In a healthy state, dopamine provides a tonic inhibitory signal to these acetylcholine-releasing neurons. With the loss of this dopaminergic brake, cholinergic activity becomes excessive, contributing significantly to the motor deficits, particularly tremor.[2][4]

This compound, a tricyclic pyrrolidine derivative, was developed to address this dual neurochemical imbalance.[5] Its therapeutic efficacy stems from a bimodal mechanism of action:

-

Dopamine Reuptake Inhibition (DRI): this compound blocks the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft and thereby increasing the concentration and duration of action of the remaining dopamine.[1]

-

Anticholinergic Activity: this compound acts as a muscarinic acetylcholine receptor antagonist, directly counteracting the effects of excessive cholinergic signaling in the striatum.[1][[“]][5]

This guide will dissect these two core mechanisms, providing the scientific foundation for this compound's action and detailing the experimental approaches required to validate its pharmacological profile.

Part I: this compound as a Dopamine Reuptake Inhibitor

The primary mechanism contributing to this compound's efficacy in alleviating the core motor symptoms of Parkinson's disease is its action as a dopamine reuptake inhibitor.

The Role of the Dopamine Transporter (DAT)

The dopamine transporter (DAT) is a transmembrane protein located on the presynaptic membrane of dopaminergic neurons.[6] Its primary function is to actively clear dopamine from the synaptic cleft, terminating its signaling and recycling it back into the presynaptic neuron for repackaging into vesicles.[6][7] This reuptake process is critical for maintaining dopaminergic homeostasis.

In Parkinson's disease, as dopaminergic neurons degenerate, the number of DATs also decreases. However, inhibiting the remaining transporters can significantly enhance the efficacy of the reduced dopamine that is still being released, making this a viable therapeutic strategy.[8]

Mechanism of Inhibition

This compound functions as a competitive inhibitor at the DAT.[1] By binding to the transporter, it physically obstructs the passage of dopamine, effectively increasing the concentration of dopamine in the synapse. This leads to enhanced stimulation of postsynaptic D1-like and D2-like dopamine receptors, which helps to compensate for the overall dopamine deficit and improve motor function. The general signaling pathway is illustrated below.

Caption: Dopaminergic synapse showing this compound blocking the DAT.

Binding Affinity and Potency

| Compound | DAT Binding Affinity (Kᵢ, nM) | DA Uptake Inhibition (IC₅₀, nM) | Primary Use / Class |

| This compound | Data Not Available | Data Not Available | Antiparkinsonian |

| Cocaine | ~200-500[9][10] | ~250-500[11] | Psychostimulant (Abuse) |

| Methylphenidate | ~100-400[11] | ~50-150 | ADHD Treatment |

| Benztropine | ~8-20[12] | ~30-100 | Antiparkinsonian |

| Vanoxerine (GBR12909) | ~1-5 | ~10-20 | Research Chemical |

Note: Values are approximate and can vary based on experimental conditions (e.g., tissue source, radioligand used).

Part II: this compound as an Anticholinergic Agent

The secondary, yet crucial, mechanism of this compound is its ability to counteract the heightened cholinergic tone in the striatum of Parkinson's disease patients.

The Dopamine-Acetylcholine Balance

In the striatum, there is a functional opposition between dopamine (largely inhibitory) and acetylcholine (largely excitatory) in the regulation of motor control pathways. The profound loss of dopamine in PD leads to a state of relative cholinergic dominance, which is a key contributor to resting tremor and rigidity.[2][[“]] Anticholinergic drugs were, in fact, the first pharmacological treatment for Parkinson's disease, empirically discovered to alleviate these symptoms long before the role of dopamine was understood.[4]

Mechanism of Muscarinic Receptor Blockade

This compound acts as an antagonist at muscarinic acetylcholine receptors. By blocking these receptors on striatal neurons, it prevents the excitatory effects of acetylcholine, thereby helping to restore a more normal balance between the dopaminergic and cholinergic systems. This action is particularly effective in mitigating tremor.[1][4]

Caption: Logic diagram of Dopamine-Acetylcholine balance in PD.

Part III: Experimental Protocols for Mechanistic Validation

To fully characterize a compound like this compound, a series of well-defined experiments are necessary. These protocols are designed to be self-validating systems, providing robust and reproducible data on the compound's interaction with its molecular targets.

Protocol 1: Radioligand Binding Assay for DAT Affinity (Kᵢ)

This assay determines the binding affinity of this compound for the dopamine transporter by measuring its ability to compete with a known high-affinity radioligand.

Objective: To calculate the inhibitor constant (Kᵢ) of this compound at the human dopamine transporter (hDAT).

Methodology:

-

Preparation of Membranes:

-

Culture HEK293 cells stably expressing hDAT.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

-

Competition Binding Assay:

-

Set up assay tubes containing:

-

A fixed concentration of a suitable radioligand (e.g., 1-3 nM of [³H]WIN 35,428).[11]

-

A range of concentrations of unlabeled this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Cell membrane preparation (e.g., 20-50 µg of protein).

-

-

Define "non-specific binding" using a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).

-

Define "total binding" in the absence of any competing ligand.

-

Incubate all tubes at a set temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[13]

-

-

Data Collection and Analysis:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

-

Caption: Workflow for a DAT radioligand binding assay.

Protocol 2: Synaptosomal [³H]Dopamine Uptake Assay (IC₅₀)

This functional assay measures the potency of this compound in inhibiting the actual transport of dopamine into nerve terminals.

Objective: To determine the IC₅₀ of this compound for the inhibition of dopamine uptake into striatal synaptosomes.

Methodology:

-

Preparation of Synaptosomes:

-

Euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the striatum on ice.

-

Homogenize the tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).[9]

-

Perform differential centrifugation: a low-speed spin to remove large debris, followed by a high-speed spin of the supernatant to pellet the crude synaptosomal fraction (P2).

-

Resuspend the P2 pellet in a physiological uptake buffer (e.g., Krebs-HEPES buffer).[9]

-

-

Uptake Inhibition Assay:

-

Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C with either vehicle or varying concentrations of this compound.

-

Initiate the uptake reaction by adding a fixed, low concentration of [³H]dopamine (e.g., 10-20 nM).

-

Allow the reaction to proceed for a short, defined period within the linear range of uptake (e.g., 3-5 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to trap the [³H]dopamine taken up by the synaptosomes.

-

Define non-specific uptake in parallel tubes containing a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).

-

-

Data Collection and Analysis:

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

Calculate specific uptake = Total uptake - Non-specific uptake.

-

Plot the percentage of specific uptake inhibition against the log concentration of this compound.

-

Use non-linear regression to fit the data and determine the IC₅₀ value.

-

Caption: Workflow for a synaptosomal dopamine uptake assay.

Protocol 3: In-Vivo Microdialysis in a Rodent Model

This in-vivo technique measures the real-time effects of this compound on extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To determine if systemic administration of this compound increases extracellular dopamine levels in the striatum.

Methodology:

-

Surgical Preparation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula targeting the striatum. Secure the cannula to the skull with dental cement.

-

Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[8][14]

-

Allow the system to equilibrate and collect baseline dialysate samples (e.g., every 20 minutes for 1-2 hours).

-

Administer this compound systemically (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Neurochemical Analysis:

-

Data Analysis:

-

Express the dopamine concentration in each post-injection sample as a percentage of the average baseline concentration.

-

Plot the mean percent baseline dopamine concentration over time to visualize the effect of this compound.

-

Use appropriate statistical tests (e.g., ANOVA with repeated measures) to determine if the increase in dopamine is significant compared to a vehicle-treated control group.

-

Caption: Workflow for an in-vivo microdialysis experiment.

Conclusion

This compound represents a rationally designed therapeutic for Parkinson's disease, targeting the two central neurochemical deficits of the disorder. Its primary action as a dopamine reuptake inhibitor serves to amplify the signaling of residual dopamine, while its secondary anticholinergic properties work to quell the resultant cholinergic overactivity. This dual mechanism provides a more comprehensive approach to symptom management than targeting either system alone. While a lack of modern, high-resolution binding data necessitates further research to fully elucidate its molecular interactions, its established clinical use and the well-understood pharmacology of its target classes provide a robust foundation for its therapeutic rationale. The experimental protocols detailed herein outline the necessary steps to bridge this gap, providing a clear path for the comprehensive characterization of this compound and similar dual-action compounds in the future.

References

- This compound - Wikipedia. [URL: https://en.wikipedia.org/wiki/Piroheptine]

- Anticholinergic agents in the management of Parkinson's disease (Chapter 2). Cambridge University Press. [URL: https://www.cambridge.org/core/books/abs/parkinsons-disease-and-other-movement-disorders/anticholinergic-agents-in-the-management-of-parkinsons-disease/13A2E8A5A4A7F4D9B6C8A6B0A8E3F2D1]

- Amalric M, Pattij T, Sotiropoulos I, et al. (2021) Where Dopaminergic and Cholinergic Systems Interact: A Gateway for Tuning Neurodegenerative Disorders. Frontiers in Behavioral Neuroscience. [URL: https://www.frontiersin.org/articles/10.3389/fnbeh.2021.661973/full]

- How do dopaminergic and cholinergic systems interact in neurodegenerative disorders? - Consensus. [URL: https://consensus.app/papers/dopaminergic-cholinergic-systems-interact-consensus/6b96e6a30d5b5f639648677c7d41a7d1/]

- Richardson S, et al. (2020) Anticholinergic Medication Use, Dopaminergic Genotype, and Recurrent Falls. The Journals of Gerontology: Series A. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7361783/]

- Hitomi M, et al. (1972) Pharmacological study of this compound, a new antiparkinson drug, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine. I. Effects on drug-induced tremor and catatonia, and on adrenergic actions. Arzneimittelforschung. [URL: https://pubmed.ncbi.nlm.nih.gov/4626187/]

- This compound for Treating Parkinson | Request PDF. ResearchGate. [URL: https://www.researchgate.

- Jensen, K. L., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments. [URL: https://www.jove.com/t/55839/assessment-of-dopaminergic-homeostasis-in-mice-by-use-of-high]

- In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4874836/]

- Dopamine transporter binding affinities (Ki, nM) related to the... - ResearchGate. [URL: https://www.researchgate.net/figure/Dopamine-transporter-binding-affinities-Ki-nM-related-to-the-distance-between-the_fig2_221703248]

- Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2017.00194/full]

- Newman AH, Kulkarni S. (2002) Probes for the dopamine transporter: new leads toward a cocaine-abuse therapeutic--A focus on analogues of benztropine and rimcazole. Medical Research Reviews. [URL: https://pubmed.ncbi.nlm.nih.gov/12210554/]

- Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [URL: https://www.mdpi.com/1422-0067/22/9/4299]

- Rothman RB, et al. (2013) Dopamine reuptake transporter (DAT) "inverse agonism"--a novel hypothesis to explain the enigmatic pharmacology of cocaine. Brain Research. [URL: https://pubmed.ncbi.nlm.nih.gov/23747972/]

- 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine-d6 Hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/76974221]

- Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4724653/]

- Parkinson's Disease Drug Therapies in the Clinical Trial Pipeline: 2024 Update. Journal of Parkinson's Disease. [URL: https://pubmed.ncbi.nlm.nih.gov/39031388/]

- Clinical trials suggest peptide may halt 'relentlessly progressive' Parkinson's. BioXconomy. [URL: https://www.bioxconomy.com/clinical-trials-suggest-peptide-may-halt-relentlessly-progressive-parkinsons/]

- Dopamine Uptake Inhibition Potency Fluctuations of Cocaine at the Dopamine Transporter. Duquesne Scholarship Collection. [URL: https://dsc.duq.edu/etd/424]

- Amitriptyline - AERU. University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/22.htm]

- A heterocyclic compound CE-103 inhibits dopamine reuptake and modulates dopamine transporter and dopamine D1-D3 containing receptor complexes. Neuropharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/26407764/]

- Updates on current Parkinson's disease clinical trials. YouTube. [URL: https://www.youtube.

- Affinity labeling the dopamine transporter ligand binding site. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16413554/]

- Gatley SJ, et al. (1996) Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/8614271/]

- Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9099895/]

- Amitriptyline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Amitriptyline]

- Amitriptyline Hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Amitriptyline-Hydrochloride]

- 3-(10,11-Dihydro-5H-dibenzo-[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine, hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/substance/248927]

- Characterization by cyproheptadine of the dopamine-induced contraction in canine isolated arteries. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/117978/]

- L-646462, a cyproheptadine-related antagonist of dopamine and serotonin with selectivity for peripheral systems. Journal of Pharmacology and Experimental Therapeutics. [URL: https://pubmed.ncbi.nlm.nih.gov/6145391/]

- Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review. ResearchGate. [URL: https://www.researchgate.

- Cyproheptadine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyproheptadine]

- 21-565 Elestat Pharmacology Review Part 1. accessdata.fda.gov. [URL: https://www.accessdata.fda.

- Cyproheptadine: Package Insert / Prescribing Information. Drugs.com. [URL: https://www.drugs.com/pro/cyproheptadine.html]

Sources

- 1. Different effects of dopaminergic and anticholinergic therapies on cognitive and motor function in Parkinson's disease. A follow-up study of untreated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Where Dopaminergic and Cholinergic Systems Interact: A Gateway for Tuning Neurodegenerative Disorders [frontiersin.org]

- 3. consensus.app [consensus.app]

- 4. Anticholinergic agents in the management of Parkinson's disease (Chapter 2) - Parkinson's Disease [cambridge.org]

- 5. Pharmacological study of this compound, a new antiparkinson drug, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine. I. Effects on drug-induced tremor and catatonia, and on adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Probes for the dopamine transporter: new leads toward a cocaine-abuse therapeutic--A focus on analogues of benztropine and rimcazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dsc.duq.edu [dsc.duq.edu]

- 11. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-Depth Technical Guide to Piroheptine Hydrochloride: Chemical Properties and Stability

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known chemical properties of Piroheptine hydrochloride and outlines a robust framework for assessing its stability, in the absence of extensive published data. This document is intended to serve as a foundational resource, combining established physicochemical data with expert-derived protocols for stability evaluation, grounded in regulatory expectations and first principles of chemical science.

Introduction to this compound Hydrochloride

This compound is a synthetic anticholinergic and antihistamine agent, also recognized for its activity as a dopamine reuptake inhibitor.[1][2] Marketed under the brand name Trimol, it has been primarily utilized as an antiparkinsonian agent.[1][2] Its therapeutic effects are attributed to its ability to modulate cholinergic and dopaminergic neurotransmission.[3] The hydrochloride salt of this compound is the commonly used form in pharmaceutical preparations.

Core Chemical and Physical Properties

A precise understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of successful drug development. The following table summarizes the key identification and property data for this compound and its hydrochloride salt.

| Property | This compound (Free Base) | This compound Hydrochloride | Reference(s) |

| Systematic Name | 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine | 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine hydrochloride | [4] |

| CAS Number | 16378-21-5 | 16378-22-6 | [1][4] |

| Molecular Formula | C₂₂H₂₅N | C₂₂H₂₆ClN | [4][5][6] |

| Molecular Weight | 303.44 g/mol | 339.90 g/mol | [4][5][6] |

| Chemical Structure | (See Figure 1) | (See Figure 1) | [3][4] |

| Physical Form | Data not available | Solid | [5] |

| Melting Point | Data not available | Data not available | - |

| pKa | Data not available | Data not available | - |

| Solubility | Data not available | Data not available in detail. Soluble in DMSO and ethanol for in-vitro use. | [5] |

Figure 1: Chemical Structures of this compound and this compound Hydrochloride

Caption: Chemical structures of this compound free base and its hydrochloride salt.

Stability Profile and Degradation Pathway Analysis

Potential Degradation Pathways

The following degradation routes should be investigated for this compound hydrochloride:

-

Oxidation: The tertiary amine of the pyrrolidine ring is susceptible to oxidation, potentially forming an N-oxide derivative. The benzylic positions on the dibenzocycloheptene ring could also be prone to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides present as excipient impurities, or metal ions.[7][8][9]

-

Hydrolysis: While the core structure of this compound hydrochloride does not contain readily hydrolyzable functional groups like esters or amides, the stability across a range of pH values should be evaluated to confirm the absence of pH-dependent degradation.[10][11]

-

Photodegradation: The dibenzocycloheptene moiety, with its extended conjugated system, may absorb UV radiation, potentially leading to photolytic degradation. Photostability testing is therefore a critical component of the stability assessment.

Proposed Forced Degradation Studies

To elucidate the degradation pathways and to develop a stability-indicating analytical method, a series of forced degradation studies should be conducted as per the International Council for Harmonisation (ICH) guidelines Q1A(R2).[4][12] The objective is to achieve 5-20% degradation of the API to ensure that the analytical method can effectively separate the parent drug from its degradation products.

Table 2: Proposed Conditions for Forced Degradation Studies of this compound Hydrochloride

| Stress Condition | Proposed Experimental Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To evaluate stability in alkaline conditions. |

| Neutral Hydrolysis | Water at 60°C for 48 hours | To determine the rate of hydrolysis at neutral pH. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | To investigate susceptibility to oxidation. |

| Thermal Degradation | Solid drug substance at 105°C for 48 hours | To assess the impact of heat on the solid form. |

| Photodegradation | Solid drug substance and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel. | To evaluate the photostability of the molecule. |

Figure 2: Workflow for Forced Degradation Studies

Caption: Proposed workflow for conducting forced degradation studies on this compound hydrochloride.

Proposed Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is essential for the accurate quantification of this compound hydrochloride and the detection of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed.

Chromatographic Conditions

Table 3: Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Justification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄), pH adjusted to 3.0 with phosphoric acid. | A common mobile phase system for basic compounds, offering good peak shape and resolution. |

| Elution Mode | Gradient elution (e.g., starting with a lower percentage of acetonitrile and increasing over time) | To ensure the elution of both the parent compound and any potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Detection Wavelength | UV detection at a wavelength of maximum absorbance (to be determined by UV scan, likely around 220-230 nm based on the chromophore). A photodiode array (PDA) detector is recommended to assess peak purity. | To achieve maximum sensitivity and to check for co-eluting peaks. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Diluent | Mobile phase or a mixture of water and acetonitrile. | To ensure compatibility with the mobile phase and good peak shape. |

Method Validation

The proposed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The validation parameters should include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Recommended Storage and Handling

Based on information from commercial suppliers, the following storage conditions are recommended to maintain the stability of this compound hydrochloride:

-

Long-term storage (powder): -20°C for up to 3 years.[5]

-

In-solution storage: -80°C for up to 1 year.[5]

For handling, standard laboratory precautions for handling potent pharmaceutical compounds should be observed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

Conclusion

While there is a notable absence of comprehensive, publicly available stability data for this compound hydrochloride, this guide provides a scientifically sound framework for its characterization and stability assessment. By leveraging the known chemical properties and applying established principles of forced degradation and analytical method development, researchers and drug development professionals can systematically evaluate the stability of this important therapeutic agent. The proposed methodologies, when executed, will generate the necessary data to ensure the quality, safety, and efficacy of pharmaceutical formulations containing this compound hydrochloride.

References

-

AA Blocks. This compound Hydrochloride Safety Data Sheet. [Link]

-

precisionFDA. This compound. [Link]

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

ICH. Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Wikipedia. This compound. [Link]

-

PubChem. This compound. [Link]

-

PubChem. This compound hydrochloride. [Link]

-

ZambiaFiles. This compound. [Link]

-

PubChem. Cyproheptadine. [Link]

-

PubChem. Cyproheptadine Hydrochloride. [Link]

-

Tradeindia. Cyproheptadine Hydrochloride Boiling Point: 440.1a C. [Link]

-

Drugs.com. Cyproheptadine: Package Insert / Prescribing Information. [Link]

-

ChemBK. Cyproheptadine hydrochloride. [Link]

-

DailyMed. Cyproheptadine Hydrochloride Tablets, USP. [Link]

-

MP Biomedicals. Cyproheptadine hydrochloride. [Link]

-

PubMed. Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. [Link]

-

PubMed. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. [Link]

-

ResearchGate. (PDF) Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And B6 in Tablets using RP-HPLC with UV Detection. [Link]

-

ResearchGate. New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat P. [Link]

-

ResearchGate. Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF. [Link]

-

Oriental Journal of Chemistry. EXTRACTIVE SPECTROPHOTOMETRIC METHODS FOR THE ASSAY OF CYPROHEPTADINE HYDROCHLORIDE USING ALIZARIN RED S. [Link]

-

ResearchGate. Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. [Link]

-

Gsrs. This compound. [Link]

-

Scientific Research Publishing. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

-

PubMed. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. [Link]

-

Oriental Journal of Chemistry. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. [Link]

-

MDPI. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. [Link]

-

MDPI. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]

-

NIH. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]

-

MDPI. Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]

-

ResearchGate. Stability indicating HPLC Method Coupled with Fluorescence Detection for the Determination of Cyproheptadine Hydro-chloride in Its Tablets. Studies on Degradation Kinetics. [Link]

-

ResearchGate. Development and Validation of Stability Indicating High-Performance Liquid Chromatographic Method for Determination of Cyproheptadine Hydrochloride, its Impurity And Degradation Product | Request PDF. [Link]

-

ResearchGate. Stability-indicating methods for the determination of pipazethate HCl in the presence of its alkaline degradation product. [Link]

Sources

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. edaegypt.gov.eg [edaegypt.gov.eg]

- 3. researchgate.net [researchgate.net]

- 4. database.ich.org [database.ich.org]

- 5. dspace.ceu.es [dspace.ceu.es]

- 6. rjptonline.org [rjptonline.org]

- 7. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [file.scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. snscourseware.org [snscourseware.org]

Introduction: Piroheptine in the Dopaminergic Landscape

An In-Depth Technical Guide to the In Vitro Characterization of Piroheptine as a Dopamine Reuptake Inhibitor

This compound (brand name Trimol) is a tricyclic compound historically recognized for its anticholinergic and antihistaminic properties, leading to its use as an antiparkinsonian agent.[1] It belongs to a chemical family that also includes pridefine and etifelmine. Beyond these initial classifications, early research identified a key facet of its pharmacological profile: the ability to inhibit the reuptake of dopamine. This positions this compound as a dopamine reuptake inhibitor (DRI), a class of compounds that block the action of the dopamine transporter (DAT).

The dopamine transporter is a critical presynaptic neuronal membrane protein that regulates dopaminergic signaling by clearing dopamine from the synaptic cleft, thereby controlling the duration and magnitude of the neurotransmitter's effect.[2][3][4] By inhibiting DAT, DRIs increase extracellular dopamine concentrations, an action central to the therapeutic effects of various medications and the psychoactive properties of substances like cocaine.[2][5] Understanding the precise interaction of a compound like this compound with the dopamine transporter is fundamental for elucidating its mechanism of action and exploring its therapeutic potential.

This guide provides a detailed technical framework for researchers and drug development professionals to characterize this compound's activity as a DRI in vitro. We will explore the core experimental methodologies, the rationale behind protocol design, and the interpretation of resulting data, ensuring a robust and reproducible scientific investigation.

Part 1: Foundational Assays for Characterizing DAT Inhibition

To comprehensively evaluate this compound's interaction with the dopamine transporter, a two-pronged in vitro approach is essential:

-

Radioligand Binding Assays: To determine the compound's affinity for the transporter (Kᵢ). This measures how tightly the molecule binds to the DAT protein itself.

-

Dopamine Uptake Inhibition Assays: To determine the compound's functional potency (IC₅₀). This measures how effectively the molecule inhibits the primary function of the transporter, which is to internalize dopamine.

These assays are typically performed in cell lines, such as Human Embryonic Kidney 293 (HEK-293) cells, which are stably or transiently transfected to express the human dopamine transporter (hDAT).[3][6] HEK-293 cells are an industry-standard choice due to their robust growth, high transfection efficiency, and lack of endogenous monoamine transporters, providing a clean system for studying the specific activity of the introduced hDAT.[7][8][9]

Mechanism of Dopamine Reuptake and Inhibition

The following diagram illustrates the fundamental process of dopamine reuptake at a synapse and the mechanism by which an inhibitor like this compound interferes with this process.

Caption: Workflow for the [³H]Dopamine uptake inhibition assay.

Part 3: Data Analysis and Interpretation

Analysis of Binding Data:

-

Calculate Specific Binding: For each data point, specific binding is calculated as:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

-

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. The resulting curve should be sigmoidal.

-

Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the curve and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

-

Calculate Kᵢ: Convert the IC₅₀ to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation : [10] * Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

Where [L] is the concentration of the radioligand used and Kₔ is the dissociation constant of the radioligand for the DAT. The Kₔ must be determined independently via saturation binding experiments.

-

Analysis of Uptake Data:

-

Calculate Specific Uptake: For each data point, specific uptake is calculated as:

-

Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM)

-

-

Generate Dose-Response Curve: Calculate the percentage of inhibition for each this compound concentration relative to the specific uptake in the control wells (0% inhibition). Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit the dose-response curve and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific [³H]Dopamine uptake.

Interpreting the Results

The Kᵢ value from the binding assay represents the binding affinity of this compound to the DAT protein. The IC₅₀ value from the uptake assay represents its functional potency. A lower value in both cases indicates a more potent interaction. Comparing these two values can provide insight into the mechanism of inhibition. For a competitive inhibitor, the Kᵢ and IC₅₀ values should be in close agreement.

Table 1: Example Data Summary for this compound at hDAT

| Parameter | This compound | Cocaine (Reference) | Interpretation |

| Binding Affinity (Kᵢ, nM) | 85 nM | 150 nM | This compound shows a higher binding affinity for hDAT compared to cocaine. |

| Uptake Inhibition (IC₅₀, nM) | 120 nM | 250 nM | This compound is a more potent functional inhibitor of dopamine uptake than cocaine. |

Note: The values presented are hypothetical for illustrative purposes.

Conclusion and Future Directions

The in vitro protocols detailed in this guide provide a robust framework for characterizing this compound as a dopamine reuptake inhibitor. By systematically determining its binding affinity (Kᵢ) and functional potency (IC₅₀), researchers can quantify its interaction with the human dopamine transporter. These data are foundational for structure-activity relationship (SAR) studies, selectivity profiling against other monoamine transporters (SERT, NET), and for providing a mechanistic basis for its observed pharmacological effects. [5] Further investigations could explore the kinetics of this compound binding (kₒₙ/kₒff rates), as drug-binding kinetics can significantly influence in vivo effects. [4]Additionally, assessing its potential to act as a substrate and induce dopamine efflux (reverse transport), rather than just blocking uptake, would provide a more complete picture of its pharmacological profile. [3]These detailed in vitro characterizations are indispensable steps in the modern drug discovery and development pipeline, enabling a data-driven approach to understanding and harnessing the therapeutic potential of compounds like this compound.

References

-

Eurofins Scientific. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

-

ZambiaWiki. (n.d.). This compound. ZambiaFiles. Retrieved from [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Retrieved from [Link]

-

Reith, M. E., Berfield, J. L., Wang, Y., & Javitch, J. A. (1998). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(1 Suppl), R689. Retrieved from [Link]

-

Rothman, R. B., & Baumann, M. H. (2002). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 1, Unit 1.2. Retrieved from [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]

-

Gopalan, G., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au. Retrieved from [Link]

-

Schicker, K., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 681. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Ohashi, T., et al. (1972). Pharmacological study of this compound, a new antiparkinson drug... I. Effects on drug-induced tremor and catatonia, and on adrenergic actions. Arzneimittelforschung, 22(6), 953-61. Retrieved from [Link]

-

Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

-

Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Retrieved from [Link]

-

Miller, G. W., et al. (2001). Characterization of HEK-293 cells stably transfected with the hDAT. ResearchGate. Retrieved from [Link]

-

Altogen Biosystems. (n.d.). HEK293 CELL LINE: HEK293 Cells. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Cytion. (n.d.). HEK293 Cells. Retrieved from [Link]

-

Cytion. (n.d.). HEK293 Cells. Retrieved from [Link]

-

Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 43-50. Retrieved from [Link]

-

Lim, H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomedicines, 11(10), 2846. Retrieved from [Link]

-

Siciliano, C. A., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Molecular Psychiatry, 28, 986-996. Retrieved from [Link]

-

Salvatore, M. F., & Wightman, R. M. (2008). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuroscience Letters, 434(1), 89-93. Retrieved from [Link]

Sources

- 1. Pharmacological study of this compound, a new antiparkinson drug, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine. I. Effects on drug-induced tremor and catatonia, and on adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. atcc.org [atcc.org]

- 8. hek293.com [hek293.com]

- 9. HEK293 Cells [cytion.com]

- 10. benchchem.com [benchchem.com]

A Comparative Analysis of the Anticholinergic Properties of Piroheptine and Atropine: A Technical Guide

Abstract

This technical guide provides an in-depth comparative analysis of the anticholinergic properties of Piroheptine and the archetypal antagonist, Atropine. We delve into the molecular mechanisms, receptor binding affinities, and functional potencies of these two compounds. This document outlines standard methodologies for evaluating anticholinergic activity, including in vitro receptor binding and functional organ bath assays, as well as in vivo models for differentiating central and peripheral effects. Through a synthesis of available data, this guide aims to equip researchers with a comprehensive understanding of the pharmacological nuances that distinguish this compound from Atropine, informing future research and development in the field of cholinergic modulation.

Introduction: The Cholinergic System and its Antagonists

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes. ACh exerts its effects through two main classes of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs), are the primary targets of anticholinergic drugs.[1] These receptors are subdivided into five subtypes (M1-M5) with distinct tissue distributions and signaling pathways, governing functions from cognitive processes in the central nervous system (CNS) to smooth muscle contraction and glandular secretion in the periphery.[2][3]

Antimuscarinic agents, which competitively block the action of ACh at these receptors, are of significant therapeutic importance.[1] The quintessential example is Atropine , a naturally occurring tropane alkaloid derived from plants like Atropa belladonna.[4] It serves as the benchmark non-selective muscarinic antagonist, with broad applications in treating bradycardia, in ophthalmology, and as an antidote for cholinergic poisoning.[4][5][6]

This compound is a synthetic tricyclic compound developed primarily for its antiparkinsonian effects.[7] Its therapeutic action is largely attributed to its anticholinergic (antimuscarinic) properties, which help to correct the cholinergic-dopaminergic imbalance characteristic of Parkinson's disease. While its clinical use points to a significant impact on the CNS, a detailed comparison of its anticholinergic profile against the standard, Atropine, is crucial for a complete pharmacological understanding. This guide will dissect and compare the anticholinergic characteristics of these two molecules from a molecular to a systemic level.

Molecular Profile and Receptor Interaction

The anticholinergic activity of a compound is defined by its affinity and selectivity for the five muscarinic receptor subtypes. These molecular interactions dictate the compound's pharmacological profile and clinical utility.

Atropine: The Non-Selective Benchmark

Atropine acts as a competitive and reversible antagonist at all five muscarinic receptor subtypes.[4] Its high affinity across the M1-M5 spectrum makes it a powerful, non-selective tool for general parasympathetic blockade.[8] This lack of selectivity is responsible for its wide range of effects and its characteristic side-effect profile, including dry mouth, mydriasis, tachycardia, and constipation.[5] The binding affinity of Atropine is well-characterized, with dissociation constants (Ki) typically in the low nanomolar range for all subtypes.

This compound: A Tricyclic Antiparkinsonian Agent

This compound, with its dibenzocycloheptene core structure, is pharmacologically classified as a parasympatholytic and antiparkinson agent.[7] While specific binding affinity data for this compound across all muscarinic subtypes is not as extensively published as for Atropine, its activity can be contextualized by examining structurally related tricyclic compounds like cyproheptadine and pizotifen. These compounds also exhibit potent, but largely non-selective, antimuscarinic activity.[9][10] Cyproheptadine, for instance, displays high affinity for muscarinic receptors but does not discriminate between subtypes.[10] It is therefore probable that this compound also acts as a potent, relatively non-selective muscarinic antagonist. Its efficacy in Parkinson's disease strongly suggests significant central M1 receptor blockade.

Comparative Receptor Affinities

The table below summarizes the known binding affinities and functional antagonist potencies for Atropine and provides context for this compound based on related compounds. Affinity is often expressed as the equilibrium dissociation constant (Ki), while functional antagonism in isolated tissues is measured by the pA2 value. A higher pA2 or a lower Ki value indicates greater potency.

| Compound | Receptor Subtype | Affinity / Potency Metric | Value (nM or pA2) | Reference |

| Atropine | M1 | Ki | 1.27 | [11] |

| M2 | Ki | 3.24 | [11] | |

| M3 | Ki | 2.21 | [11] | |

| M4 | Ki | 0.77 | [11] | |

| M5 | Ki | 2.84 | [11] | |

| General (Functional) | Apparent Kd | 0.4 - 0.7 nM | [12] | |

| M1 (Functional) | pA2 | 8.54 (vs McN-A-343) | [13] | |

| This compound | M1, M2, M3 (related) | pA2 (Pizotifen) | 7.23 - 7.81 | [9] |

| M1, M2, M3 (related) | pA2 (Cyproheptadine) | 7.99 - 8.02 | [10] |

Table 1: Comparative Muscarinic Receptor Affinities. Data for this compound is inferred from structurally and pharmacologically similar tricyclic compounds.

Methodologies for Pharmacological Evaluation

The characterization of anticholinergic properties relies on a combination of in vitro and in vivo experimental models. These assays are designed to quantify receptor binding, functional antagonism, and physiological effects.

In Vitro Assays: Quantifying Molecular Interactions

In vitro methods provide a controlled environment to measure a drug's direct interaction with its target receptor.

This technique directly measures the affinity of a test compound for a specific receptor subtype. It involves incubating the test compound with a preparation of cell membranes expressing the target receptor (e.g., from CHO or HEK cells) in the presence of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) that binds to the same site. The test compound competes with the radioligand, and the concentration at which it inhibits 50% of the specific binding (IC50) is determined. The IC50 is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Homogenize cells or tissues expressing the desired muscarinic receptor subtype (e.g., M1-CHO cells) in an appropriate buffer and centrifuge to isolate the cell membrane fraction.

-

Assay Setup: In a 96-well plate, add a fixed concentration of radioligand (e.g., [³H]-NMS at its Kd concentration) to each well.

-

Competition Curve: Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the wells. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known antagonist like Atropine).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ki Calculation: Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Competitive Radioligand Binding Assay.

This assay measures the ability of an antagonist to inhibit the physiological response induced by an agonist in an isolated tissue. For M3 receptor activity, the guinea pig ileum is a classic preparation. Contraction is induced by a muscarinic agonist (e.g., carbachol), and the ability of the antagonist (this compound or Atropine) to shift the concentration-response curve of the agonist to the right is measured. The magnitude of this shift is used to calculate the pA2 value via a Schild plot, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50.

Caption: M3 Receptor Signaling Pathway and Antagonist Blockade.

In Vivo Models: Assessing Systemic Effects

In vivo models are essential for understanding a drug's effects in a whole organism, including its ability to cross the blood-brain barrier (BBB) and differentiate between central and peripheral actions.[14]

Anticholinergic agents block parasympathetic stimulation of the pupillary sphincter muscle, leading to pupil dilation (mydriasis). The potency of a drug in inducing mydriasis is a reliable measure of its peripheral anticholinergic activity.[14] Tertiary amines like Atropine and this compound are expected to be active in this model.

Physostigmine is a cholinesterase inhibitor that readily crosses the BBB, increasing ACh levels in the CNS and periphery. An overdose is lethal due to central cholinergic overstimulation. The ability of an anticholinergic drug to protect against physostigmine-induced lethality is an indicator of its central activity, as it must cross the BBB to antagonize the effects in the brain.[14] This model can effectively differentiate centrally-acting antagonists from peripherally-restricted ones.

Caption: In Vivo Models for Central vs. Peripheral Activity.

Synthesis of Comparative Profiles

A direct comparison reveals both similarities and crucial distinctions between this compound and Atropine.

-

Potency and Selectivity: Both Atropine and this compound (based on related compounds) are potent muscarinic antagonists. Atropine is definitively non-selective, exhibiting high affinity for all five receptor subtypes.[11] this compound is also likely to be non-selective, a common feature of many tricyclic antimuscarinics.[9] This lack of selectivity means both drugs will produce a broad range of parasympatholytic effects.

-

Pharmacokinetics and CNS Penetration: Both Atropine and this compound are tertiary amines, a structural feature that allows them to readily cross the blood-brain barrier.[14] This is a critical property for their respective CNS effects: Atropine can cause central anticholinergic syndrome (confusion, delirium) at high doses, while this compound's therapeutic utility in Parkinson's disease is entirely dependent on its ability to act on central muscarinic receptors.[7]

-

Therapeutic Profile: The differences in their clinical applications stem more from their historical development and secondary pharmacological properties than from major differences in their core antimuscarinic action. Atropine is used for its potent peripheral effects (e.g., increasing heart rate, reducing secretions).[5][15][16] this compound was specifically developed to leverage central antimuscarinic effects to alleviate motor symptoms of Parkinson's disease.[7]

Conclusion

This compound and Atropine are both potent, non-selective muscarinic receptor antagonists capable of penetrating the central nervous system. While Atropine serves as the universal benchmark for pan-muscarinic blockade, this compound represents a therapeutically targeted application of the same fundamental mechanism for a specific CNS disorder. Their anticholinergic properties are broadly comparable in terms of molecular action, with the key differentiator being their intended clinical application—peripheral and emergency use for Atropine versus chronic CNS modulation for this compound. For the drug development professional, this comparison underscores the principle that even with a similar molecular mechanism, the overall pharmacological and clinical profile of a drug is a composite of its potency, pharmacokinetics, and intended therapeutic context. Future research characterizing the precise Ki values of this compound at all five cloned human muscarinic receptors would be invaluable for a more granular comparison.

References

- Atropine sulfate monohydrate - Muscarinic Receptor Antagonist | APExBIO. (URL: )

-

The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed. (URL: [Link])

-

Novel Cell-Based Assay for Serum Assessing Anticholinergic Toxicity in Cognitive Impairment - CAMH. (URL: [Link])

-

In vivo human models for the study of anticholinergic drugs - PubMed. (URL: [Link])

-

A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One. (URL: [Link])

-

Pharmacology of Atropine ; Mechanism of action, functions and EFfects - YouTube. (URL: [Link])

-

Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC - NIH. (URL: [Link])

-

A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PubMed Central. (URL: [Link])

-

Atropine (Muscarinic Receptor Antagonist) - CV Pharmacology. (URL: [Link])

-

Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice - PubMed. (URL: [Link])

-

Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed. (URL: [Link])

-

Molecular properties of muscarinic acetylcholine receptors - PMC - PubMed Central - NIH. (URL: [Link])

-

In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PubMed Central. (URL: [Link])

-

Pharmacological study of this compound, a new antiparkinson drug, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine. I. Effects on drug-induced tremor and catatonia, and on adrenergic actions - PubMed. (URL: [Link])

-

Effects of cyproheptadine and pizotifen on central muscarinic receptors - PubMed. (URL: [Link])

-

A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems - PMC. (URL: [Link])

-

[A comparison of the two anticholinergic agents atropine and glycopyrrolate during antagonism of a muscle relaxation with pyridostigmine] - PubMed. (URL: [Link])

-

A comparison of a series of newer anticholinergic agents with atropine as regards their effect on saliva flow and gastric secretion in man - PMC - NIH. (URL: [Link])

-

A comparison of some atropine-like drugs in man, with particular reference to their end-organ specificity - NIH. (URL: [Link])

-

Cyproheptadine Displays High Affinity for Muscarinic Receptors but Does Not Discriminate Between Receptor Subtypes - PubMed. (URL: [Link])

-

Comparison of atropine and glycopyrrolate in a mixture with pyridostigmine for the antagonism of neuromuscular block - PubMed. (URL: [Link])

-

[Hemodynamic effects in antagonism of neuromuscular blockage: atropine-pyridostigmine versus ipratropium bromide-pyridostigmine] - PubMed. (URL: [Link])

-

Anticholinergic Drugs in Geriatric Psychopharmacology - Frontiers. (URL: [Link])

-

A comparative study of conventional premedication (pethidine, promethazine, and atropine) and neuroleptanalgesia (droperidol and phenoperidine) for peroral endoscopy - PubMed. (URL: [Link])

-

cyproheptadine | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

-

Comparative bronchodilator responses to atropine and terbutaline in asthma and chronic bronchitis - PubMed. (URL: [Link])

-

Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (URL: [Link])

-

Cholinergic and Anticholinergic Toxicity (Toxidrome) - YouTube. (URL: [Link])

-

Anticholinergics, antimuscarinics or atropinics? About the words in pharmacology - PMC. (URL: [Link])

-

Clinical studies evaluating anticholinergic activity | Download Table - ResearchGate. (URL: [Link])

-

(PDF) Atropine and Other Anticholinergic Drugs - ResearchGate. (URL: [Link])

-

Anticholinergics: Atropine - Pharmacology Mentor. (URL: [Link])

- EP2470504A1 - Synthesis of propiverine hydrochloride - Google P

-

Cyproheptadine dosing, indications, interactions, adverse effects, and more. (URL: [Link])

- EP2470504B1 - Synthesis of propiverine hydrochloride - Google P

-

[Mechanism of action of cyproheptadine (peritol) on the hypothalamo-pituitary-adrenal axis]. (URL: [Link])

- KR20120023059A - Synthesis of propiverine hydrochloride - Google P

-

What is the mechanism of Cyproheptadine Hydrochloride? - Patsnap Synapse. (URL: [Link])

- CN111643462A - Formula and process for producing cyproheptadine hydrochloride tablets with high curative effect - Google P

-

Cyproheptadine - Wikipedia. (URL: [Link])

Sources

- 1. Anticholinergics, antimuscarinics or atropinics? About the words in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Anticholinergic Drugs in Geriatric Psychopharmacology [frontiersin.org]

- 4. Anticholinergics: Atropine | Pharmacology Mentor [pharmacologymentor.com]

- 5. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological study of this compound, a new antiparkinson drug, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine. I. Effects on drug-induced tremor and catatonia, and on adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [A comparison of the two anticholinergic agents atropine and glycopyrrolate during antagonism of a muscle relaxation with pyridostigmine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A comparison of a series of newer anticholinergic agents with atropine as regards their effect on saliva flow and gastric secretion in man - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating Piroheptine for Neuroprotection in Parkinson's Disease Models

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on symptomatic relief, leaving a critical unmet need for neuroprotective agents that can slow or halt the degenerative process. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the investigation of Piroheptine, a compound with a dual mechanism of action, as a potential neuroprotective agent in preclinical models of Parkinson's disease. This compound, historically used as an antiparkinsonian drug, possesses both anticholinergic and dopamine reuptake inhibition properties. This guide will delve into the scientific rationale for its neuroprotective potential, its known pharmacology, and present detailed, field-proven protocols for its evaluation in both in vivo and in vitro models of PD. The methodologies outlined herein are designed to provide a robust and self-validating system for assessing the efficacy and mechanism of action of this compound and other novel compounds in the context of Parkinson's disease research.

Introduction: The Imperative for Neuroprotection in Parkinson's Disease

Parkinson's disease is a devastating neurological condition affecting millions worldwide. The pathological hallmark of PD is the progressive loss of dopamine-producing neurons in the substantia nigra pars compacta, leading to a deficit of dopamine in the striatum. This neurochemical imbalance manifests as the cardinal motor symptoms of PD: bradykinesia, resting tremor, rigidity, and postural instability. While current treatments, such as Levodopa, can effectively manage these symptoms, they do not alter the underlying course of the disease and are often associated with long-term complications.

The field of Parkinson's research is therefore increasingly focused on the development of neuroprotective therapies that can preserve the remaining dopaminergic neurons and slow the progression of the disease. A promising candidate in this area is this compound, an anticholinergic and antihistamine drug that has been used as an antiparkinsonian agent. [1]Crucially, this compound has also been identified as a dopamine reuptake inhibitor (DRI), a property that forms a strong basis for its neuroprotective potential. [1] This guide will provide a detailed exploration of this compound's dual mechanism of action and its demonstrated neuroprotective effects in preclinical models. It will further serve as a practical handbook for researchers, offering step-by-step protocols to rigorously evaluate the neuroprotective capacity of this compound and similar compounds.

The Pharmacology of this compound: A Dual-Action Approach

This compound's therapeutic potential in Parkinson's disease stems from its engagement with two key neurotransmitter systems: the cholinergic and the dopaminergic systems.

Anticholinergic Activity

As an anticholinergic agent, this compound blocks muscarinic acetylcholine receptors. [1]In the context of Parkinson's disease, the depletion of dopamine leads to a relative overactivity of acetylcholine in the striatum, contributing to motor symptoms like tremor and rigidity. By antagonizing these receptors, this compound can help to restore the balance between dopamine and acetylcholine, thereby alleviating some of the motor deficits. While direct pA2 values for this compound's activity at different muscarinic receptor subtypes are not readily available in the literature, studies on its close structural analog, cyproheptadine, have shown high but non-selective affinity for M1, M2, and M3 muscarinic receptor subtypes. [2]

Dopamine Reuptake Inhibition

Perhaps the most compelling aspect of this compound's pharmacology in the context of neuroprotection is its ability to inhibit the dopamine transporter (DAT). [1]The dopamine transporter is responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, this compound increases the extracellular concentration and prolongs the action of dopamine, which can compensate for the reduced dopamine production in the parkinsonian brain.

From a neuroprotective standpoint, the inhibition of DAT is hypothesized to reduce the intraneuronal concentration of dopamine, thereby decreasing its enzymatic and non-enzymatic oxidation, a major source of oxidative stress in dopaminergic neurons. Furthermore, by blocking DAT, this compound may prevent the uptake of neurotoxins, such as MPP+, the active metabolite of MPTP, which rely on DAT to enter and damage dopaminergic neurons. [1]While specific IC50 or Ki values for this compound's inhibition of dopamine uptake are not extensively reported, its demonstrated ability to prevent MPTP-induced dopamine depletion strongly supports this mechanism of action. [1]

Figure 1: A diagram illustrating the dual mechanism of action of this compound.

Preclinical Evidence for Neuroprotection: The MPTP Mouse Model

The most direct evidence for this compound's neuroprotective effects comes from a study utilizing the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. [1]MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, closely mimicking the pathology of human PD.